molecular formula C17H21NO2 B274351 1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine

1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine

Cat. No. B274351
M. Wt: 271.35 g/mol
InChI Key: SWZAGONAANKISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine, also known as DOM or STP, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the year 1960 by Alexander Shulgin, a renowned chemist, and pharmacologist. DOM is known for its potent hallucinogenic effects and has been used in various scientific research studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine binds to the 5-HT2A receptor and activates it, leading to an increase in serotonin levels in the brain. This results in a distortion of sensory perception, altered thought processes, and hallucinations. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, muscle tension, and tremors. These effects are believed to be due to the activation of the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine has been used in various lab experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its high potency and selectivity for the 5-HT2A receptor make it a useful tool for studying the role of serotonin in the brain. However, its potent hallucinogenic effects and potential for abuse make it difficult to work with and limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and post-traumatic stress disorder. Further studies are needed to understand its mechanism of action and potential side effects. Another area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric disorders. Finally, more research is needed to understand the long-term effects of this compound use and its potential for abuse.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine involves the condensation of 3,4-dimethoxyphenylacetone and phenylacetone with methylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine has been used in various scientific research studies to understand its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects. This compound has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.

properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-phenylpropan-2-amine

InChI

InChI=1S/C17H21NO2/c1-19-16-9-8-14(12-17(16)20-2)11-15(18)10-13-6-4-3-5-7-13/h3-9,12,15H,10-11,18H2,1-2H3

InChI Key

SWZAGONAANKISE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(CC2=CC=CC=C2)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(CC2=CC=CC=C2)N)OC

Origin of Product

United States

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